1-Octadecoxypropan-2-ol

Catalog No.
S588176
CAS No.
25231-21-4
M.F
C21H44O2
M. Wt
328.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octadecoxypropan-2-ol

CAS Number

25231-21-4

Product Name

1-Octadecoxypropan-2-ol

IUPAC Name

1-octadecoxypropan-2-ol

Molecular Formula

C21H44O2

Molecular Weight

328.6 g/mol

InChI

InChI=1S/C21H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-21(2)22/h21-22H,3-20H2,1-2H3

InChI Key

ZQCIPRGNRQXXSK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOCC(C)O

Synonyms

polyoxypropylene 15 stearyl ether, polypropylene glycol stearyl ether 15, PPG-15

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(C)O

1-Octadecoxypropan-2-ol, with the molecular formula C21H43O2, is a compound that appears as a white, waxy, and odorless substance. It is soluble in both water and alcohol, making it versatile for various applications across multiple industries, including pharmaceuticals, cosmetics, and food production. This compound is also known as polyoxypropylene stearyl ether and is characterized by its long hydrophobic alkyl chain combined with a hydrophilic propanol moiety, which contributes to its surfactant properties .

  • Safety Concerns: Generally considered safe for use in cosmetics []. However, some potential hazards include:
    • Mild skin irritation: Due to its amphiphilic nature, it may disrupt the skin barrier in some individuals [].
    • Eye irritation: Contact with eyes may cause irritation [].

Surfactant Properties:

-Octadecoxypropan-2-ol, also known as Poly(propylene glycol) stearyl ether 15 (PPG-15) or ARLAMOL E, is a non-ionic surfactant. Surfactants are molecules that can lower the surface tension of liquids and promote the mixing of immiscible liquids.

PPG-15 exhibits amphiphilic properties, meaning it has both hydrophilic (water-loving) and lipophilic (fat-loving) regions. The hydrophilic region is the hydroxyl group (OH) and the propylene glycol chain, while the lipophilic region is the long octadecyl chain (C18H37). This structure allows PPG-15 to interact with both water and oil, making it a valuable tool in various scientific research applications.

For example, PPG-15 is used in:

  • Stabilizing emulsions and suspensions: It helps prevent the separation of oil and water phases in emulsions and keeps dispersed particles suspended in a liquid .
  • Solubilizing hydrophobic compounds: It can help dissolve poorly water-soluble compounds, making them more readily available for further research .

Biological Applications:

PPG-15 has also been explored for various biological applications due to its mild and non-ionic nature.

  • Cell culture: It is used as a component of cell culture media to enhance cell growth and viability .
  • Drug delivery: Due to its ability to solubilize hydrophobic drugs, PPG-15 is being investigated as a potential carrier molecule for drug delivery systems .
  • Nanoparticle synthesis: It can be used as a stabilizing agent in the synthesis of nanoparticles, which are finding increasing applications in various research fields .

  • Oxidation: This compound can be oxidized to form carboxylic acids or ketones using reagents like potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Reduction reactions can yield primary or secondary alcohols when treated with lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution can occur in the presence of strong nucleophiles such as sodium hydroxide or potassium cyanide, leading to various substituted products.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride
  • Nucleophiles for Substitution: Sodium hydroxide, potassium cyanide

The specific products formed depend on the reagents and conditions employed during these reactions.

In biological systems, 1-octadecoxypropan-2-ol acts primarily as a surfactant. It reduces surface tension and enhances the solubility of hydrophobic compounds, which is particularly beneficial in drug delivery systems. By improving the absorption and distribution of active ingredients, this compound plays a crucial role in pharmaceutical formulations.

The synthesis of 1-octadecoxypropan-2-ol typically involves:

  • Reactants: Stearyl alcohol and propylene oxide.
  • Catalyst: Potassium hydroxide is commonly used to facilitate the reaction.
  • Mechanism: The hydroxyl group of stearyl alcohol attacks the epoxide ring of propylene oxide, resulting in the formation of 1-octadecoxypropan-2-ol.

Industrial production generally follows similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yield and purity through purification steps like distillation and crystallization .

1-Octadecoxypropan-2-ol has diverse applications:

  • Pharmaceuticals: Used as an excipient in drug formulations to enhance solubility and bioavailability.
  • Cosmetics: Acts as an emulsifier and stabilizer in creams and lotions.
  • Food Industry: Serves as an additive to improve texture and stability in various food products .

Interaction studies involving 1-octadecoxypropan-2-ol focus on its role as a surfactant. Its ability to interact with biological membranes enhances the permeability of drugs across cellular barriers. Additionally, its interactions with various molecular targets can influence drug efficacy and safety profiles.

Several compounds share structural similarities with 1-octadecoxypropan-2-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Polyoxypropylene stearyl etherSimilar long-chain structureUsed widely in cosmetic formulations
Dodecyl alcoholShorter alkyl chain (C12)More volatile; used primarily as a surfactant
Ethylene glycol monostearateContains ethylene glycol moietyMore hydrophilic; used in food and cosmetic products
Glyceryl monostearateGlycerol backbone with stearic acidActs as an emulsifier; more viscous

Each of these compounds possesses unique properties that make them suitable for specific applications while sharing functional characteristics with 1-octadecoxypropan-2-ol .

Atomic Composition and Bonding

The molecular formula C₂₁H₄₄O₂ corresponds to a 21-carbon structure comprising:

  • An octadecyl (C₁₈H₃₇) group linked via an ether bond to a propan-2-ol backbone
  • A polypropylene glycol (PPG) chain with 15 repeating oxypropylene units

The IUPAC name 1-octadecoxypropan-2-ol reflects its ether-alcohol hybrid structure. Key spectroscopic identifiers include:

  • ¹H NMR: δ 3.4–3.6 ppm (methyleneoxy groups), δ 1.25 ppm (stearyl CH₂)
  • IR Spectroscopy: 1100 cm⁻¹ (C-O-C stretching), 3400 cm⁻¹ (OH stretching)

Physicochemical Properties

PropertyValue
Molecular Weight328.6 g/mol
AppearanceWhite, waxy solid
Melting Point45–55°C
SolubilityMiscible with alcohols, insoluble in water
LogP (Octanol-Water)8.2 ± 0.3
Surface Tension (25°C)28.5 mN/m (0.1% solution)

The high logP value underscores its lipophilic character, critical for emulsion stabilization.

XLogP3

8.7

Other CAS

25231-21-4

Use Classification

Cosmetics -> Emollient

General Manufacturing Information

Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-octadecyl-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2024-04-14

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